molecular formula C15H22N2O2S B2962063 (E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1421587-22-5

(E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2962063
CAS RN: 1421587-22-5
M. Wt: 294.41
InChI Key: SXIHJHLBILGCSS-VOTSOKGWSA-N
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Description

(E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H22N2O2S and its molecular weight is 294.41. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Libraries

A study described the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This approach highlights the versatility of similar compounds in synthesizing a wide range of heterocyclic derivatives, including pyrazolines, pyridines, and benzodiazepines, suggesting potential for broad chemical and possibly pharmacological exploration (Roman, 2013).

Synthesis of Novel Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives

Another research effort focused on the synthesis of new derivatives incorporating the thiazolo[3,2-a]benzimidazole moiety, demonstrating the compound's utility as a versatile building block. This work contributed to the synthesis of pyranone, benzo[b]furan, and naphtho[1,2-b]furan derivatives, expanding the chemical space of furan-based compounds with potential bioactive properties (Farag et al., 2011).

Advanced Synthesis Techniques for Heterocyclic Systems

Research on methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs showcased their use as versatile synthons for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, and pyrazoles. This study illustrates the potential of compounds with similar structural features for the synthesis of complex molecules, which could be of significant interest in medicinal chemistry and material sciences (Pizzioli et al., 1998).

Catalytic Reduction of Biomass-Derived Furanic Compounds

A catalysis study discussed the reduction of furfural and 5-hydroxymethylfurfural (HMF) over heterogeneous catalysts, a process relevant to the conversion of biomass-derived compounds into more valuable chemicals. This research is crucial for the development of sustainable chemical processes, demonstrating how furanic compounds can be transformed into various reduced products, including alcohols and furans, through catalytic hydrogenation (Nakagawa et al., 2013).

properties

IUPAC Name

(E)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-16(2)11-13-12-20-10-4-8-17(13)15(18)7-6-14-5-3-9-19-14/h3,5-7,9,13H,4,8,10-12H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIHJHLBILGCSS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1CSCCCN1C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

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